

# Application Notes: Structural Elucidation of 5-Oxohexanoate via NMR Spectroscopy

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## Compound of Interest

Compound Name: 5-Oxohexanoate

Cat. No.: B1238966

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## Introduction

**5-Oxohexanoate** is a medium-chain oxo fatty acid that plays a role in various metabolic pathways. Its structure, characterized by a terminal carboxylic acid and a ketone at the C-5 position, makes it an ideal candidate for structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful, non-destructive analytical technique that provides detailed information about the atomic-level structure of molecules in solution.<sup>[1][2]</sup> This document provides detailed application notes and protocols for the complete structural elucidation of **5-oxohexanoate** using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

## Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted quantitative data for the <sup>1</sup>H and <sup>13</sup>C NMR spectra of **5-oxohexanoate**. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The data is based on spectral databases and typical chemical shift ranges for the functional groups present in the molecule.<sup>[3][4][5]</sup>

Table 1: Predicted <sup>1</sup>H NMR Data for **5-Oxohexanoate**

Proton Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	~2.40	Triplet (t)	~7.4	2H
H-3	~1.95	Quintet (quin)	~7.2	2H
H-4	~2.70	Triplet (t)	~7.2	2H
H-6 (CH <sub>3</sub> )	~2.18	Singlet (s)	N/A	3H
-COOH	>10.0	Broad Singlet	N/A	1H

Table 2: Predicted <sup>13</sup>C NMR Data for **5-Oxohexanoate**

Carbon Position	Chemical Shift ( $\delta$ , ppm)	DEPT-135 Signal
C-1 (-COOH)	~179.0	No Signal
C-2	~33.5	Negative (CH <sub>2</sub> )
C-3	~19.5	Negative (CH <sub>2</sub> )
C-4	~42.0	Negative (CH <sub>2</sub> )
C-5 (C=O)	~208.0	No Signal
C-6 (CH <sub>3</sub> )	~29.8	Positive (CH <sub>3</sub> )

## Experimental Protocols

Detailed methodologies for sample preparation and key NMR experiments are provided below.

### 1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[6]

- Analyte: Weigh approximately 5-10 mg of purified **5-oxohexanoate**. [7]

- Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d ( $\text{CDCl}_3$ ) or Dimethyl Sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ).<sup>[7][8]</sup>  $\text{CDCl}_3$  is a common choice for small organic molecules.<sup>[9][10]</sup>
- Filtration: Filter the solution through a pipette with a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.<sup>[6]</sup>
- Final Volume: Ensure the final sample height in the NMR tube is between 4-5 cm to optimize the magnetic field homogeneity.<sup>[6][7]</sup>
- Standard: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).<sup>[9][10]</sup>

## 2. NMR Data Acquisition

The following are generalized protocols for acquiring spectra on a 400 or 500 MHz NMR spectrometer. Instrument-specific parameters may require optimization.<sup>[9][10]</sup>

### Protocol 2.1: $^1\text{H}$ NMR Spectroscopy

- Purpose: To determine the number of unique proton environments and their neighboring protons through spin-spin coupling.
- Pulse Program: zg30
- Number of Scans (NS): 8-16 (increase for dilute samples)
- Spectral Width (SW): 12-16 ppm
- Acquisition Time (AQ): 3-4 seconds
- Relaxation Delay (D1): 2-5 seconds

### Protocol 2.2: $^{13}\text{C}$ NMR Spectroscopy

- Purpose: To identify the number of unique carbon environments.
- Pulse Program: zgpg30 (proton decoupled)

- Number of Scans (NS): 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ )
- Spectral Width (SW): 220-240 ppm
- Acquisition Time (AQ): 1-2 seconds
- Relaxation Delay (D1): 2 seconds

#### Protocol 2.3: 2D COSY (Correlation Spectroscopy)

- Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds), revealing the proton-proton connectivity network.<sup>[7]</sup>
- Pulse Program: cosygpqf
- Number of Scans (NS): 2-4 per increment
- Increments (F1 dimension): 256-512
- Spectral Width (F1 and F2): 12-16 ppm

#### Protocol 2.4: 2D HSQC (Heteronuclear Single Quantum Coherence)

- Purpose: To identify which protons are directly attached to which carbon atoms (one-bond  $^1\text{JCH}$  correlation).<sup>[7]</sup>
- Pulse Program: hsqcedetgpsisp2.2
- Number of Scans (NS): 2-8 per increment
- Increments (F1 dimension): 128-256
- Spectral Width (F2): 12-16 ppm
- Spectral Width (F1): 220-240 ppm

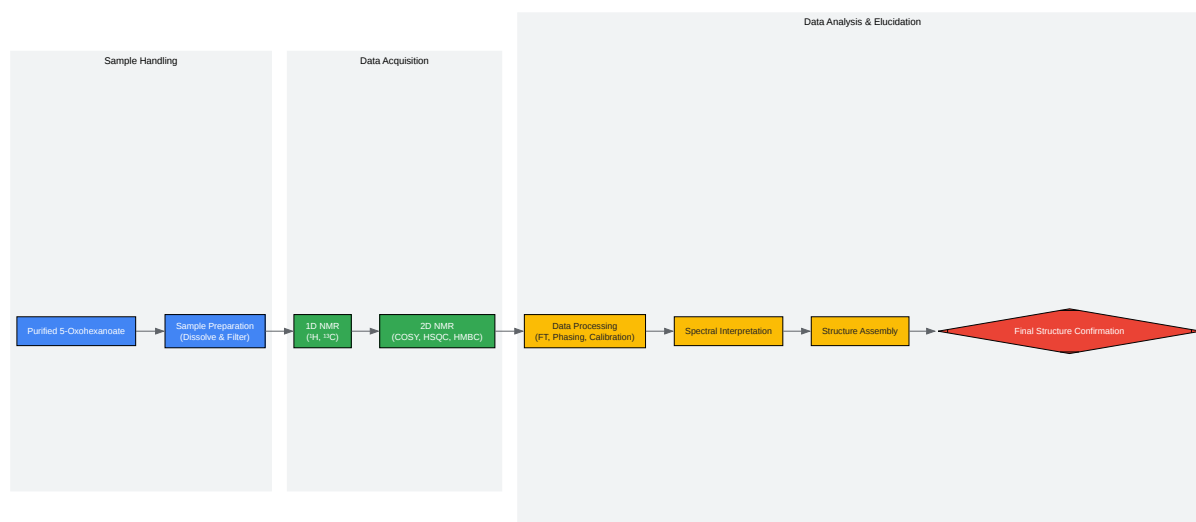
#### Protocol 2.5: 2D HMBC (Heteronuclear Multiple Bond Correlation)

- Purpose: To identify long-range correlations (typically 2-3 bonds,  $^2\text{JCH}$  and  $^3\text{JCH}$ ) between protons and carbons. This is crucial for connecting molecular fragments and identifying quaternary carbons.[7]
- Pulse Program: hmbcgpndqf
- Number of Scans (NS): 8-16 per increment
- Increments (F1 dimension): 256-512
- Spectral Width (F2): 12-16 ppm
- Spectral Width (F1): 220-240 ppm

## Visualizations

### Logical Workflow for Structural Elucidation

The process of elucidating the structure of **5-oxohexanoate** using NMR follows a logical progression from sample handling to the final structural confirmation.



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Caption: Logical workflow for the structural elucidation of **5-Oxohexanoate**.

### NMR Correlation Network for **5-Oxohexanoate**

The interconnectivity of NMR signals allows for the unambiguous assembly of the molecular structure. COSY establishes the H-C-C-H backbone, HSQC assigns protons to their carbons, and HMBC connects the fragments, including the carbonyl and carboxyl groups.

Caption: Key 2D NMR correlations for assembling the **5-Oxohexanoate** structure.

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